N-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide is a useful research compound. Its molecular formula is C21H17N3O4S2 and its molecular weight is 439.5. The purity is usually 95%.
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Scientific Research Applications
Sulfonamides and Benzothiazoles in Drug Discovery
Sulfonamide Applications
Sulfonamides have a rich history of therapeutic use, extending from antibacterial agents to a variety of other pharmacological applications. The primary sulfonamide moiety is integral to many clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and antipsychotics. Novel sulfonamides continue to be explored for their antitumor activity, particularly targeting tumor-associated isoforms of carbonic anhydrase (CA IX/XII) for antiglaucoma and antitumor agents (Carta, Scozzafava, & Supuran, 2012).
Benzothiazole Significance
Benzothiazoles are recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antidiabetic, and antitumor effects. This versatility makes the benzothiazole scaffold a key target in drug discovery, with numerous derivatives demonstrating enhanced activities and lower toxicity. The structural features of benzothiazoles, particularly when substituted at strategic positions, are crucial for their pharmacological profiles (Bhat & Belagali, 2020).
Potential Applications of N-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide
Given the activities of sulfonamides and benzothiazoles, the compound could have potential applications in the following areas:
Antiglaucoma Therapies
Compounds incorporating sulfonamide CAIs have been investigated for their utility in managing glaucoma, a major cause of blindness. These inhibitors work by diminishing intraocular pressure through the reduction of aqueous humor secretion, a mechanism that could be relevant to this compound given its structural features (Masini, Carta, Scozzafava, & Supuran, 2013).
Antitumor and Anticancer Agents
The search for novel antitumor agents has included the exploration of benzothiazole derivatives due to their potential in inhibiting cancer cell growth and proliferation. The incorporation of sulfonamide groups into benzothiazole structures has been a strategy to enhance these effects, suggesting a possible role for the compound in cancer therapy (Pathak, Rathi, Kumar, Kini, & Rao, 2019).
Antimicrobial and Anti-inflammatory Uses
Both benzothiazole and sulfonamide derivatives have been reported to exhibit antimicrobial and anti-inflammatory activities. This indicates a potential for this compound to be explored within these contexts, leveraging the synergistic effects of its composite moieties (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S2/c1-28-16-9-11-17(12-10-16)30(26,27)24-15-6-4-5-14(13-15)20(25)23-21-22-18-7-2-3-8-19(18)29-21/h2-13,24H,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKVYOPXTXIHDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.